2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile
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Overview
Description
2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is a chemical compound that features a quinoline core structure substituted with a pyrrolidin-3-yloxy group and a carbonitrile group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that depends on the spatial orientation of substituents, leading to different biological profiles of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, depending on their specific structure and target .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological effects, depending on their specific structure and target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with pyrrolidin-3-ol under basic conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yloxy)quinoline: Lacks the carbonitrile group but shares the quinoline and pyrrolidin-3-yloxy structure.
Quinoline-3-carbonitrile: Lacks the pyrrolidin-3-yloxy group but contains the quinoline and carbonitrile structure.
Pyrrolidin-3-yloxybenzene: Contains the pyrrolidin-3-yloxy group but has a benzene core instead of quinoline.
Uniqueness
2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is unique due to the combination of the quinoline core, pyrrolidin-3-yloxy group, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-pyrrolidin-3-yloxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-8-11-7-10-3-1-2-4-13(10)17-14(11)18-12-5-6-16-9-12/h1-4,7,12,16H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZAHXGHZGIRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3C=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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